molecular formula C14H12N2OS B8324236 4-Cyano-3-(4-methoxyphenyl)methylmercaptopyridine

4-Cyano-3-(4-methoxyphenyl)methylmercaptopyridine

Cat. No. B8324236
M. Wt: 256.32 g/mol
InChI Key: ATYLTERIHXJOIS-UHFFFAOYSA-N
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Patent
US04767766

Procedure details

A solution of 6.2 g (40 mmol) of p-methoxybenzylmercaptan in 9.8 mL of 4.4M sodium methoxide in methanol was added dropwise to a solution of 5.52 g (40 mmol) of 3-chloro-4-cyanopyridine in dry acetonitrile that has been cooled in an ice bath. After addition was complete the solution was allowed to warm to room temperature over 2 hours. The solvent was concentrated and the residue was partitioned between dichloromethane and water. The aqueous layer was extracted with two portions of dichloromethane and the combined extracts were washed with brine, dried (MgSO4) and concentrated to afford 6.1 g (60%) of a pale yellow crystalline solid, m.p. 80°-81° C.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
9.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][SH:8])=[CH:5][CH:4]=1.Cl[C:12]1[CH:13]=[N:14][CH:15]=[CH:16][C:17]=1[C:18]#[N:19]>C[O-].[Na+].CO.C(#N)C>[C:18]([C:17]1[CH:16]=[CH:15][N:14]=[CH:13][C:12]=1[S:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)#[N:19] |f:2.3|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
COC1=CC=C(CS)C=C1
Name
Quantity
5.52 g
Type
reactant
Smiles
ClC=1C=NC=CC1C#N
Name
sodium methoxide
Quantity
9.8 mL
Type
solvent
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
has been cooled in an ice bath
ADDITION
Type
ADDITION
Details
After addition
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two portions of dichloromethane
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=NC=C1)SCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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